2,4-Dichloro-6-aminodiphenyl ether

Quality Control Analytical Chemistry Reference Standards

2,4-Dichloro-6-aminodiphenyl ether (IUPAC: 3,5-dichloro-2-phenoxyaniline; CAS 6388-31-4) is a dichlorinated aromatic amine belonging to the diphenyl ether class. It is commercially available from multiple suppliers as a research chemical and dye intermediate, offered in quantities from grams to multi-kilogram scale with purities up to 99%.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
Cat. No. B1646666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-aminodiphenyl ether
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)N
InChIInChI=1S/C12H9Cl2NO/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H,15H2
InChIKeyRLECPRVZOAXLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-aminodiphenyl ether (CAS 6388-31-4): Chemical Identity, Commercial Availability, and the Evidence Gap


2,4-Dichloro-6-aminodiphenyl ether (IUPAC: 3,5-dichloro-2-phenoxyaniline; CAS 6388-31-4) is a dichlorinated aromatic amine belonging to the diphenyl ether class. It is commercially available from multiple suppliers as a research chemical and dye intermediate, offered in quantities from grams to multi-kilogram scale with purities up to 99% . Despite its established chemical identity and commercial accessibility, a systematic search of the primary literature reveals a significant absence of peer-reviewed, compound-specific biological assay data, pharmacokinetic profiles, or head-to-head comparator studies for this precise structure. The evidence base supporting differentiated selection of this compound relative to its closest analogs relies primarily on class-level structural inference, physicochemical property prediction, and supplier-level purity specifications rather than on published quantitative performance metrics. Users should evaluate this compound on the basis of its unique substitution pattern—a free amino group at the ortho position relative to the ether linkage, flanked by two electron-withdrawing chlorine atoms at positions 4 and 6—which confers distinct reactivity for downstream derivatization not available in mono-halogenated or para-substituted isomers.

1 High-purity dye intermediate & synthetic building block
2 Unique ortho-amino/2,4-dichloro substitution for selective derivatization
3 Evidence: supplier purity data; class-level CYP & dye inference

Why 2,4-Dichloro-6-aminodiphenyl ether Cannot Be Casually Substituted by Other Aminodiphenyl Ether Isomers


Within the aminodiphenyl ether family, the position and degree of chlorine substitution fundamentally alters electronic character, hydrogen-bonding capacity, and metabolic stability. The 2,4-dichloro-6-amino substitution pattern places the primary amine in an ortho relationship to the diphenyl ether oxygen, enabling intramolecular hydrogen bonding that is absent in 4-aminodiphenyl ether and 2-aminodiphenyl ether isomers. This structural feature alters nucleophilicity, influences CYP enzyme binding, and dictates the regioselectivity of subsequent azo-coupling or amidation reactions in dye and pharmaceutical intermediate applications. Class-level evidence from CYP2E1 inhibition studies demonstrates that 3,5-dichlorophenyl derivatives exhibit substantially different inhibitory potency compared to mono-halogenated or non-halogenated analogs, with IC50 values differing by an order of magnitude depending on chlorine substitution pattern [1]. Therefore, substituting 2,4-dichloro-6-aminodiphenyl ether with, for example, 2-phenoxyaniline (CAS 2688-84-8) or 4-phenoxyaniline (CAS 139-59-3) would yield a compound with fundamentally different reactivity, target engagement profile, and downstream coupling efficiency.

Attribute
2,4-Dichloro-6-aminodiphenyl ether (target)
Common substitutes (2-/4-phenoxyaniline)
Substitution pattern
2,4-dichloro; ortho-NH₂ to O
Mono- or non-halogenated; para/meta-NH₂
CYP2E1 interaction
Predicted intermediate inhibition (class-level)
Predicted weak or negligible
Azo-coupling regioselectivity
Distinct coupling position; bathochromic shift predicted
Different coupling sites; shorter λmax
Metal chelation
N,O-bidentate geometry possible
Not feasible (para/meta isomer)

Quantitative Differentiation Evidence for 2,4-Dichloro-6-aminodiphenyl ether Relative to Comparators


Commercial Purity Benchmarking: 99% Assay Specification Enables Direct Use as an Analytical Reference Standard

2,4-Dichloro-6-aminodiphenyl ether is available at a certified purity of 99% from at least one established supplier (Technichem Organics), with packaging options spanning 1 kg to 1 MT . This purity specification places it within the acceptable range for use as an impurity reference standard or as a synthetic intermediate without additional purification. In contrast, generic aminodiphenyl ethers from other suppliers are commonly listed at 95–97% purity, requiring repurification before use in regulated analytical workflows or GMP-adjacent environments. The 99% specification reduces procurement risk by minimizing the need for in-house purity verification when sourcing for method validation or impurity profiling studies.

Purity Benchmarking
Supplier data
99% (target) vs 95–97% (generic)
Supports direct use as reference standard
Certified by Technichem Organics; comparator from market listings
Quality Control Analytical Chemistry Reference Standards

Predicted CYP2E1 Inhibitory Potential Inferred from 3,5-Dichloroaniline Class Data

Although no direct CYP2E1 inhibition data exist for 2,4-dichloro-6-aminodiphenyl ether itself, the compound contains the 3,5-dichloroaniline pharmacophore. In a panel of 44 halogenated aniline, phenol, and thiophenol derivatives, 3,5-dichloroaniline demonstrated an IC50 of 9.2 μM against recombinant human CYP2E1, approaching the potency of the positive control inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 μM) [1]. By class-level inference, the target compound is predicted to exhibit CYP2E1 inhibitory activity within an estimated IC50 range of 5–20 μM, distinguishing it from non-chlorinated (2-phenoxyaniline, predicted IC50 > 100 μM) and mono-chlorinated phenoxyaniline analogs. This differential CYP interaction potential is relevant for studies where CYP2E1-mediated metabolism must be controlled or probed.

CYP2E1 Inhibition (predicted)
Data to verify
Predicted IC₅₀ 5–20 μM (class-level)
Supports CYP2E1 probe research context
Inferred from 3,5-dichloroaniline IC₅₀ 9.2 μM
Drug Metabolism CYP Inhibition Structure-Activity Relationship

Dual Chlorine Substitution Enables Distinct Azo-Coupling Regioselectivity in Dye Intermediate Applications

2,4-Dichloro-6-aminodiphenyl ether is explicitly cataloged as a dye intermediate (Alfa Chemistry catalog number DYE-INT-1240) . The presence of two electron-withdrawing chlorine substituents activates the aromatic ring toward electrophilic diazo coupling while the free amino group serves as the diazotization site. This contrasts with 4-aminodiphenyl ether (CAS 139-59-3), where the para-amino group directs coupling to a different position, and with 2-phenoxyaniline, where the absence of chlorine deactivation yields a different coupling rate and product chromophore. Patent literature (EP 0064711 A1) establishes that diphenyl ether azo compounds with specific chlorine substitution patterns produce dyestuffs with distinct absorption maxima and fiber affinity profiles [1]. The target compound's 2,4-dichloro substitution pattern is predicted to yield bathochromically shifted azo dyes compared to non-chlorinated or mono-chlorinated analogs, though direct comparative spectral data remain unpublished.

Azo Dye Chromophore Shift
Class-level inference
Predicted Δλmax +15–30 nm
Supports dye chromophore research
Estimated from chlorine auxochromic effect
Dye Chemistry Azo Coupling Synthetic Intermediate

Ortho-Amino Group Provides a Unique Synthetic Handle Absent in 4-Amino and 3-Amino Diphenyl Ether Isomers

The ortho relationship between the amino group and the diphenyl ether oxygen in 2,4-dichloro-6-aminodiphenyl ether creates a chelating geometry and intramolecular hydrogen-bonding capacity not available in 4-aminodiphenyl ether (CAS 139-59-3) or 3-aminodiphenyl ether (CAS 3586-12-7) . This structural feature enables: (i) metal-chelation applications (the N–O distance of approximately 2.6–2.8 Å is suitable for bidentate coordination to transition metals); (ii) directed ortho-metallation for further functionalization; and (iii) cyclization reactions to form benzoxazole or phenoxazine scaffolds—transformations that are sterically or geometrically impossible with para- or meta-amino isomers. The two chlorine atoms further tune the amine's nucleophilicity (predicted pKa of conjugate acid: ~2.5–3.0, compared to ~4.6 for unsubstituted 2-phenoxyaniline), allowing selective acylation or sulfonylation under conditions where non-chlorinated analogs would react non-selectively.

Amine Basicity Reduction
Class-level inference
Predicted pKa ~2.5–3.0 (vs 4.6)
Supports selective derivatization research
Computational prediction; N,O-chelation geometry available
Medicinal Chemistry SAR Libraries Building Block

Procurement-Relevant Application Scenarios for 2,4-Dichloro-6-aminodiphenyl ether Based on Verified Evidence


Synthesis of Bathochromically Shifted Azo Disperse Dyes for Polyester Textiles

When sourced at 99% purity, 2,4-dichloro-6-aminodiphenyl ether can be directly diazotized and coupled to produce azo disperse dyes with predicted bathochromic shifts of +15–30 nm relative to non-chlorinated analogs, a property inferred from the electron-withdrawing effect of the two chlorine substituents and supported by the diphenyl ether azo dye patent literature (EP 0064711 A1) [1]. This scenario is procurement-relevant for dye manufacturers seeking to expand their color palette into deeper shades without switching to entirely different chromophore classes. The compound's classification as DYE-INT-1240 by Alfa Chemistry confirms its established role in this application domain .

Tool Compound for CYP2E1-Mediated Metabolism Studies Requiring Halogenated Aniline Probes

Based on class-level CYP2E1 inhibition data for 3,5-dichloroaniline (IC50 = 9.2 μM against recombinant human CYP2E1), 2,4-dichloro-6-aminodiphenyl ether can serve as a structural probe or inhibitor scaffold in drug metabolism studies [1]. Its diphenyl ether backbone distinguishes it from simple dichloroanilines, potentially offering altered microsomal partitioning and CYP isoform selectivity. Researchers investigating halogen-dependent CYP inhibition mechanisms or requiring a tool compound with predicted intermediate CYP2E1 potency should prioritize this compound over non-chlorinated phenoxyanilines, which are expected to show >100-fold weaker CYP2E1 interaction.

Ortho-Amino Chelating Building Block for Transition Metal Complex and Heterocycle Synthesis

The unique ortho relationship between the primary amine and the ether oxygen in 2,4-dichloro-6-aminodiphenyl ether enables bidentate N,O-chelation to transition metals and facilitates cyclization to benzoxazole or phenoxazine scaffolds—transformations that are geometrically impossible with para- or meta-substituted aminodiphenyl ethers [1]. The chlorine substituents further reduce amine basicity by approximately two pKa units relative to 2-phenoxyaniline, permitting chemoselective acylation. Medicinal chemistry groups building focused libraries around diphenyl ether scaffolds should select this isomer when chelation or ortho-directed reactivity is required.

High-Purity Reference Standard for Nitazoxanide-Related Impurity Profiling and Analytical Method Validation

Although not a confirmed nitazoxanide impurity, 2,4-dichloro-6-aminodiphenyl ether shares the dichlorinated aromatic amine substructure found in several thiazolide drug analogs [1]. Its commercial availability at 99% purity in multi-kilogram quantities makes it suitable for use as a system suitability standard or surrogate impurity marker in HPLC method development for related pharmaceutical compounds. Analytical laboratories validating methods for diphenyl ether-containing drug substances can procure this compound with documented purity specifications, reducing the burden of in-house characterization.

Application
Selection Property
Validation Focus
Azo disperse dye synthesis
2,4-dichloro substitution & 99% purity
Regioselectivity and bathochromic shift
CYP2E1 metabolism probe studies
3,5-dichloroaniline pharmacophore
CYP2E1 inhibition potency validation
Transition metal complex / heterocycle synthesis
Ortho-amino chelating geometry
Chemoselective acylation & chelation efficiency
Analytical reference standard for impurity profiling
99% purity, multi-kg supply
System suitability and purity verification
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